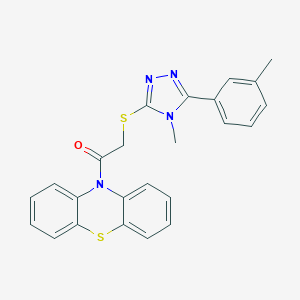
4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide is a complex organic compound that features a triazole ring, a phenothiazine moiety, and a sulfanyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide typically involves multi-step organic reactions. The process begins with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The phenothiazine moiety is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the sulfanyl linkage, which is achieved by reacting the intermediate with a suitable thiol reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the phenothiazine moiety, potentially altering the electronic properties of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated solvents and catalysts like palladium on carbon can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential as a pharmacophore is of significant interest. Its triazole and phenothiazine moieties are known for their biological activities, including antimicrobial and anticancer properties.
Medicine
Medicinally, the compound could be explored for its therapeutic potential
Industry
In the industrial sector, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the phenothiazine moiety.
Wirkmechanismus
The mechanism of action of 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide is likely multifaceted, involving interactions with various molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenothiazine moiety can intercalate with DNA or interact with neurotransmitter receptors, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide shares similarities with other triazole and phenothiazine derivatives.
- Compounds like 2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl}ethanol and 2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl}ethanoic acid are structurally related.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both triazole and phenothiazine moieties in a single molecule allows for a wide range of interactions and applications, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C24H20N4OS2 |
|---|---|
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C24H20N4OS2/c1-16-8-7-9-17(14-16)23-25-26-24(27(23)2)30-15-22(29)28-18-10-3-5-12-20(18)31-21-13-6-4-11-19(21)28/h3-14H,15H2,1-2H3 |
InChI-Schlüssel |
JDZZIYOWAGGNPN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NN=C(N2C)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2C)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino]-N-(4-pyridinylmethyl)acetamide](/img/structure/B305829.png)
![2-[(3,4-Dimethoxy-benzenesulfonyl)-methyl-amino]-N-furan-2-ylmethyl-acetamide](/img/structure/B305830.png)
![4-fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B305831.png)
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide](/img/structure/B305832.png)
![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide](/img/structure/B305833.png)
![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide](/img/structure/B305834.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(mesitylsulfonyl)(methyl)amino]acetamide](/img/structure/B305838.png)
![2,4-dichloro-N-{2-methyl-1-[5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide](/img/structure/B305840.png)
![2,4-dichloro-N-[2-methyl-1-[3-[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]propyl]benzamide](/img/structure/B305841.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B305844.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B305846.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B305852.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B305853.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B305854.png)
